molecular formula C59H86N6O16 B12428233 VCP-Eribulin

VCP-Eribulin

Cat. No.: B12428233
M. Wt: 1135.3 g/mol
InChI Key: XCLFUZYIXJRPRL-BGSXXLFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCP-Eribulin involves the conjugation of Eribulin with a VCP linker. Eribulin itself is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai . The synthetic route for Eribulin includes the construction of cyclic ether structural motifs and a modified intramolecular cyclization reaction between alkyl iodide and aldehyde functionalities .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of Eribulin followed by its conjugation with the VCP linker. The process requires stringent reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

VCP-Eribulin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

The search results provide information on Eribulin, Eribulin-based antibody-drug conjugates (ADCs) and the use of Eribulin in treating cancers, including breast cancer. Specifically, they highlight the development and applications of MORAb-202, an ADC that uses Farletuzumab to target Folate Receptor Alpha (FRA)-positive tumors and Eribulin as the microtubule-targeting agent (MTA) payload .

Scientific Research Applications

Eribulin as a Microtubule-Targeting Agent (MTA)
Eribulin, a derivative of halichondrin B, is investigated as a novel MTA payload for ADCs because MTAs have shown limited benefits due to efficacy or significant toxicity issues . Eribulin is a potent microtubule-depolymerizing drug with demonstrated activity against various human cancer cell lines .

  • Eribulin has demonstrated unique effects on tubulin binding, resulting in distinct microtubule-dependent events and antitumor actions .
  • It inhibits cancer cell migration, increases tumor perfusion and oxygenation, decreases circulating VEGF, and promotes a mesenchymal-to-epithelial transition in tumor phenotype .
  • Eribulin has been shown to cause less peripheral neuropathy compared with other MTAs in animal models and clinical settings .

MORAb-202: Farletuzumab-Eribulin Conjugate
MORAb-202 is an ADC composed of Farletuzumab and Eribulin . Farletuzumab targets FRA-positive tumors, making it an attractive targeting modality to investigate Eribulin as a novel MTA payload for ADCs targeting FRA-positive cancers .

  • MORAb-202 comprises a self-emolative Val-Cit linker and a drug-to-antibody ratio (DAR) of 4 .
  • It displays optimal biophysical properties and potent cytotoxicity across FRA-positive cell lines .
  • MORAb-202 induces a robust antitumor response in mouse models of FRA-positive human cancers .

Eribulin in Cancer Treatment
Eribulin has been approved for treating metastatic breast cancer and metastatic soft tissue sarcomas . Clinical trials have demonstrated that Eribulin treatment provides a survival advantage for patients with metastatic or locally advanced breast cancer previously treated with an anthracycline and a taxane .

  • Eribulin improves overall survival (OS) in various patient subgroups with advanced/metastatic breast cancer who had previously received an anthracycline and a taxane .
  • In patients with triple-negative disease, median survival was longer in patients treated with Eribulin .
  • A survival benefit with Eribulin was observed in patients with more than two organs involved .

Pharmacodynamic Analysis of Eribulin Safety
Postmarketing surveillance data has been used to analyze the neutropenic profiles of Eribulin in patients with recurrent or metastatic breast cancer .

  • A population pharmacokinetic (PK)/pharmacodynamic (PD) model for Eribulin has been established to analyze changes in neutrophil counts over time .
  • The use of postmarketing data to investigate drug safety profiles is advantageous because it is derived from patients with broader backgrounds in more realistic clinical settings .

Data Table: Eribulin Efficacy in Breast Cancer Subgroups

SubgroupMedian OS Eribulin (months)Median OS Control (months)HRP-value
Triple-Negative12.98.20.740.006
ER-Positive16.114.30.860.038
ER-Negative12.910.10.790.007
More Than Two Organs Involved13.110.50.77<0.001
Visceral Disease14.312.20.890.037
Non-Visceral Disease18.816.60.720.045
Not Refractory to Taxane17.414.40.810.007
Refractory to Taxanes12.811.30.910.206

Case Studies

  • EMBRACE Trial: This trial compared Eribulin with the treatment of physician's choice and showed an overall survival advantage in patients treated with Eribulin .
  • TNBC Patient-Derived Xenograft (PDx) Models: Studies have been performed to characterize MORAb-202 and investigate its antitumor effect and mode of action in TNBC PDx models with low and high FRA expression .
  • Postmarketing Surveillance: Postmarketing surveillance data was used from 401 patients with recurrent or metastatic breast cancer to collect demographic and safety data .

Mechanism of Action

VCP-Eribulin exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates. This results in G2/M cell-cycle block, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators such as Bcl-2 .

Biological Activity

VCP-Eribulin is an innovative compound that combines the unique properties of eribulin, a microtubule dynamics inhibitor, with a linker (VCP) for use in antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.

Overview of Eribulin

Eribulin mesylate (Halaven®) is a synthetic analog of halichondrin B, originally derived from the marine sponge Halichondria okadai. It was approved for the treatment of metastatic breast cancer in 2010 and has since been recognized for its unique mechanism of action, which includes:

  • Antimitotic Activity : Eribulin inhibits microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Non-mitotic Effects : It promotes vascular remodeling within tumors and induces a mesenchymal-to-epithelial transition in cancer cells, enhancing their sensitivity to other treatments .

This compound utilizes a valine-citrulline (Val-Cit) linker that allows for selective delivery of eribulin to tumor cells via targeted antibodies. This approach aims to enhance the therapeutic index by concentrating the drug's cytotoxic effects on cancer cells while minimizing systemic exposure.

Key Mechanisms:

  • Microtubule Inhibition : this compound disrupts mitotic spindle formation, leading to apoptosis in rapidly dividing cells.
  • Tumor Microenvironment Modulation : The compound has been shown to alter the tumor vasculature, improving oxygenation and drug penetration .

Case Study: Advanced Breast Cancer

A Phase Ib/II study evaluated eribulin combined with cyclophosphamide (EC) in patients with advanced breast cancer. Key findings included:

  • Clinical Benefit Rate (CBR) : 79.5%
  • Progression-Free Survival (PFS) : 16.4 weeks
  • Safety Profile : Neutropenia was the primary cause for dose reductions and delays .

Case Study: Triple-Negative Metastatic Breast Cancer

In another study focusing on triple-negative metastatic breast cancer, eribulin was administered as a second-line treatment. Results indicated:

  • Median Overall Survival (OS) : 11.9 months
  • Median PFS : 3.5 months
  • Response Rates : 18.2% partial responses and 22.7% stable disease observed .

Comparative Data Table

StudyPatient PopulationTreatment RegimenCBR (%)Median PFS (weeks)Median OS (months)
EC Combination StudyAdvanced Breast CancerEribulin + Cyclophosphamide79.516.4-
TETRIS TrialTriple-Negative Metastatic Breast CancerSecond-Line Eribulin-3.511.9

Conclusion and Future Directions

This compound represents a promising advancement in cancer therapy through its innovative design as an ADC. Its unique mechanisms not only target tumor cells effectively but also modify the tumor microenvironment to enhance treatment efficacy. Ongoing clinical trials will further elucidate its potential across various malignancies, particularly in heavily pretreated populations.

Future research should focus on:

  • Expanding indications for this compound in other cancer types.
  • Investigating combination therapies to maximize therapeutic outcomes.
  • Assessing long-term safety and efficacy profiles in diverse patient cohorts.

Properties

Molecular Formula

C59H86N6O16

Molecular Weight

1135.3 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate

InChI

InChI=1S/C59H86N6O16/c1-29(2)48(60)56(69)65-41(8-7-19-62-57(61)70)55(68)64-34-11-9-33(10-12-34)28-73-58(71)63-27-36(67)24-46-49(72-6)40-23-35(66)22-38-14-16-43-50(76-38)54-53-52(78-43)51-47(79-53)26-59(80-51,81-54)18-17-39-21-31(4)42(74-39)15-13-37-20-30(3)32(5)44(75-37)25-45(40)77-46/h9-12,29-30,36-54,67H,4-5,7-8,13-28,60H2,1-3,6H3,(H,63,71)(H,64,68)(H,65,69)(H3,61,62,70)/t30-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48+,49-,50+,51+,52+,53-,54+,59+/m1/s1

InChI Key

XCLFUZYIXJRPRL-BGSXXLFGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.